N-((2-methyl-2,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)methyl)quinoline-8-sulfonamide
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Description
N-((2-methyl-2,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)methyl)quinoline-8-sulfonamide is a useful research compound. Its molecular formula is C17H18N4O2S and its molecular weight is 342.42. The purity is usually 95%.
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Scientific Research Applications
Biological Activity and Synthesis
Sulfonamides are a significant class of compounds with a wide range of pharmacological activities, including antibacterial, anti-carbonic anhydrase, anti-obesity, diuretic, hypoglycemic, antithyroid, antitumor, and anti-neuropathic pain activities. The diverse biological activities of sulfonamide compounds stem from the variable nature of their R and R' moieties, which can be modified to include various organic compounds leading to a significant range of hybrid molecules. These modifications have led to the development of two-component sulfonamide hybrids with enhanced biological activities (Ghomashi et al., 2022).
Antimicrobial Applications
The antimicrobial potential of sulfonamide derivatives is well-documented. New sulfonyl-N-heterocyclo-8-hydroxy quinolines have been synthesized and shown to possess in vitro biological activities, indicating their potential as antimicrobial agents. These compounds' ability to form chelates with metal cations further underscores their versatility and potential for development into effective drugs (Hafez & Awad, 1991).
Antineoplastic Potential
Investigations into novel heterocyclic compounds containing a sulfonamido moiety have highlighted their potential as antibacterial agents, with some showing significant activities. This research underlines the potential of sulfonamide derivatives in developing new antibacterial and possibly antitumor therapies (Azab et al., 2013).
Anti-inflammatory Applications
The exploration of sulfonamides and sulfonyl esters of quinolines has revealed non-acidic, non-steroidal anti-inflammatory agents. These compounds exhibit promising anti-inflammatory activity, highlighting the potential for developing new therapeutic agents in this category (Bano et al., 2020).
Properties
IUPAC Name |
N-[(2-methyl-5,6-dihydro-4H-cyclopenta[c]pyrazol-3-yl)methyl]quinoline-8-sulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N4O2S/c1-21-15(13-7-3-8-14(13)20-21)11-19-24(22,23)16-9-2-5-12-6-4-10-18-17(12)16/h2,4-6,9-10,19H,3,7-8,11H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YJTMQDNTIKOHNI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=C2CCCC2=N1)CNS(=O)(=O)C3=CC=CC4=C3N=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N4O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.